1-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-(4-Methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involved the reaction of 300 mg of a precursor in 10 cm^3 of dry THF with 460 mg of pyrrolidine . The product was purified by means of column chromatography with cyclohexane:ethyl acetate (1:1) as eluent .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the molecular formula of (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is C24H23N3O3.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of a precursor with pyrrolidine yielded a compound in a yield of 95% .Scientific Research Applications
Synthesis and Biological Potential
- Pyrimidine derivatives like 4,6-dimethylpyrimidin-2-yl are synthesized using microwave irradiation. They demonstrate potential insecticidal and antibacterial activities, showing promise in agriculture and medicine (Deohate & Palaspagar, 2020).
Structural and Tautomeric Analysis
- Studies on similar compounds like 4-amino-5-chloro-2,6-dimethylpyrimidine reveal insights into molecular recognition processes involving hydrogen bonding, crucial for pharmaceutical applications (Rajam et al., 2017).
Anticancer and Anti-inflammatory Properties
- Pyrimidin derivatives are investigated for their anticancer and anti-inflammatory properties, providing a basis for the development of new therapeutic agents (Rahmouni et al., 2016).
Chemical Properties and Reactions
- The compound's related family demonstrates unique chemical behaviors such as charge-transfer complexes and solvatochromism effects, which are important for developing novel materials and sensors (Schmidt & Hetzheim, 1997).
Antibacterial Agents
- Derivatives of pyrimidine, similar to the compound , are being studied for their potential as antibacterial agents, particularly against gram-positive organisms. This research contributes to the development of new antibiotics (Tucker et al., 1998).
Acetylcholinesterase Inhibitors
- Pyrimidine salts have shown inhibitory activity against acetylcholinesterase, suggesting potential applications in treating diseases like Alzheimer's (Sundberg et al., 1993).
Antimicrobial Activity
- Novel heterocycles incorporating the pyrimidine moiety have demonstrated significant antimicrobial activity, indicating potential use in developing new antimicrobial drugs (Bondock et al., 2008).
Properties
IUPAC Name |
1-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-3-phenylimidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-15-12-16(2)23-20(22-15)29-18-8-9-24(13-18)19(27)14-25-10-11-26(21(25)28)17-6-4-3-5-7-17/h3-7,12,18H,8-11,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKKIQHYUDGURH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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